REACTION_CXSMILES
|
S(O)(=O)(=O)C.[O:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH2:13][O:14][C:15]2[CH:20]=[CH:19][C:18](C3C=CC(CC(NCC4C=CC=CC=4)=O)=NC=3)=[CH:17][CH:16]=2)[CH2:8][CH2:7]1.ClCCN1CCOCC1.[Br:47]C1C=CC(O)=CC=1>>[Br:47][C:18]1[CH:19]=[CH:20][C:15]([O:14][CH2:13][CH2:12][N:9]2[CH2:10][CH2:11][O:6][CH2:7][CH2:8]2)=[CH:16][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(C)(=O)(=O)O.O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)NCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OCCN2CCOCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |